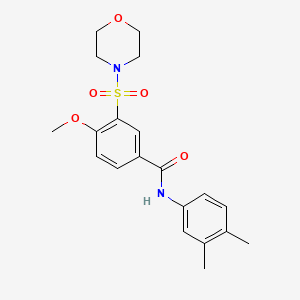![molecular formula C18H26N2O3S B5121704 N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA is a sulfonamide-based inhibitor of the anion exchanger protein, AE3, which plays a crucial role in regulating intracellular pH and cell volume.
Wirkmechanismus
DPA acts as a competitive inhibitor of AE3 by binding to the protein's active site and preventing the transport of anions across the cell membrane. This results in a decrease in intracellular pH and an increase in cell volume, which can have various physiological and pathological consequences.
Biochemical and physiological effects:
DPA has been shown to have a wide range of effects on various physiological processes, including acid-base balance, cell volume regulation, and neurotransmitter release. DPA has been shown to decrease intracellular pH and increase cell volume, which can affect the function of various ion channels and transporters. Additionally, DPA has been shown to modulate neurotransmitter release in the brain, potentially affecting behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA in lab experiments is its specificity for AE3, which allows for the selective inhibition of this protein without affecting other anion transporters. Additionally, DPA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, DPA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving DPA. One area of interest is the role of AE3 in cancer biology, as AE3 has been shown to be upregulated in various types of cancer cells. Additionally, the use of DPA as a potential therapeutic agent for diseases involving AE3 dysregulation, such as epilepsy and heart failure, could be explored. Finally, the development of more specific and potent inhibitors of AE3 could lead to a better understanding of the physiological and pathological roles of this protein.
Synthesemethoden
The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain DPA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively used in scientific research as a tool to study the function of AE3 and its role in various physiological processes. AE3 is expressed in a wide range of tissues, including the brain, heart, and kidney, and plays a crucial role in regulating intracellular pH and cell volume. DPA has been shown to inhibit AE3 activity in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of AE3.
Eigenschaften
IUPAC Name |
N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(21)19-15-10-12-18(13-11-15)24(22,23)20(16-6-2-3-7-16)17-8-4-5-9-17/h10-13,16-17H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQJSKQFRWWEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2CCCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)

amino]butanoate](/img/structure/B5121727.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)